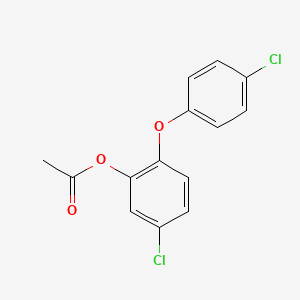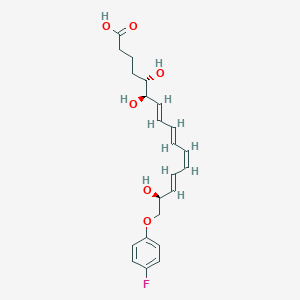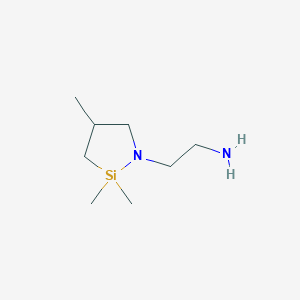
丙酮 2,4-二硝基苯肼-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of Acetone 2,4-Dinitrophenylhydrazone-13C3 and similar compounds often involves the reaction of ketones with hydrazine derivatives. For instance, a study on the synthesis and characterization of a Rhenium complex with di(2-pyridyl) ketone 2,4-Dinitrophenylhydrazone (dpkdnph) showed that the reaction of dpkdnph with [Re(CO)5Cl] in refluxing toluene results in the formation of the complex fac-[Re(CO)3(dpkdnph)Cl] (Bakir, 2002).
Molecular Structure Analysis
The molecular structure of acetone 2,4-dinitrophenylhydrazone-13C3 features hydrogen bonds and pi-pi stacking interactions, as observed in various polymorphs of the compound. Wardell et al. (2007) highlighted that in the triclinic polymorph of acetone 2,4-dinitrophenylhydrazone, molecules are linked by C-H...O hydrogen bonds and aromatic pi-pi stacking interactions, forming dimers and chains (Wardell et al., 2007).
Chemical Reactions and Properties
The chemical properties of acetone 2,4-Dinitrophenylhydrazone-13C3 are influenced by its reactivity with other compounds. In the study by Uchiyama et al. (2007), it was found that the ketone-2,4-dinitrophenylhydrazones undergo isomerization and decomposition under acid catalysis, indicating sensitive reactivity under certain conditions (Uchiyama et al., 2007).
Physical Properties Analysis
The physical properties of acetone 2,4-Dinitrophenylhydrazone-13C3, such as its crystalline structure and solubility, are key to understanding its behavior in different environments. For example, Ligiéro et al. (2021) discussed the crystal structure and Hirshfeld surface analysis of a related compound, highlighting the arrangement of aromatic rings and hydrogen bonding (Ligiéro et al., 2021).
Chemical Properties Analysis
The compound's chemical properties, such as its reactivity and stability, can be inferred from studies like the one by Crabtree et al. (1994), where acetone-2,4-dinitrophenylhydrazone exhibited peak splitting in chromatographic analysis, suggesting specific interactions under analytical conditions (Crabtree et al., 1994).
科学研究应用
气液色谱分析
丙酮 2,4-二硝基苯肼-13C3 用于分析各种羰基化合物及其 2,4-二硝基苯肼,采用气液色谱法。此技术可有效分析风味成分,尽管一些化合物可能重叠 (Kallio, Linko, & Kaitaranta, 1972).
胶束电泳毛细管色谱
在胶束电泳毛细管色谱中,丙酮-2,4-二硝基苯肼溶解在纯乙腈中时表现出峰分裂,随着乙腈浓度的降低观察到峰会聚。这一见解有助于理解乙腈与分离缓冲液中胶束之间的相互作用,从而增强色谱分析 (Crabtree, Ireland, & Dovichi, 1994).
食品和饮料中的 HPLC 分析
丙酮 2,4-二硝基苯肼-13C3 使用高效液相色谱 (HPLC) 分析水醇基质(特别是烈酒和朗姆酒)中的酮。此方法可以识别和定量丙酮,深入了解饮料中这些物质的含量 (Cardoso 等人,2003).
临床诊断分析
在临床诊断领域,丙酮 2,4-二硝基苯肼-13C3 用于人血中丙酮的定量分析。采用 HPLC,此方法对于研究内源性代谢和诊断目的至关重要,提供了一种快速、灵敏且经济高效的方法 (Kalkan 等人,2016).
结构分析
丙酮 2,4-二硝基苯肼-13C3 的结构已经过研究,揭示了分子如何通过氢键和芳香 pi-pi 堆叠相互作用连接。这种结构分析对于理解该化合物的物理和化学性质至关重要 (Wardell 等人,2007).
色谱吸附
丙酮 2,4-二硝基苯肼-13C3 在硅酸柱上的吸附特性已被研究,展示了其在分离低分子量羰基化合物方面的潜力,这对于各种物质的结构测定至关重要 (Roberts & Green, 1946).
酮体的化学估计
丙酮 2,4-二硝基苯肼-13C3 用于化学估计酮体,这是一个高灵敏度和特异性的过程,在生化研究和临床诊断中很重要 (Britton, 1966).
作用机制
Target of Action
Acetone 2,4-Dinitrophenylhydrazone-13C3, also known as Acetone-2,4-DNPH , is a derivative of hydrazine . It primarily targets the carbonyl group in aldehydes and ketones .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition-elimination reaction . The 2,4-dinitrophenylhydrazone first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .
Biochemical Pathways
It’s known that the compound is involved in the detection of carbonyl compounds, particularly aldehydes and ketones .
Result of Action
The primary result of the action of Acetone 2,4-Dinitrophenylhydrazone-13C3 is the formation of a bright orange or yellow precipitate . This indicates the presence of the carbon-oxygen double bond in an aldehyde or ketone .
Action Environment
It’s known that the compound is typically stored under inert gas (argon) at room temperature .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Acetone 2,4-Dinitrophenylhydrazone-13C3 can be achieved through the reaction of 2,4-Dinitrophenylhydrazine with Acetone-13C3 in the presence of an acid catalyst.", "Starting Materials": [ "2,4-Dinitrophenylhydrazine", "Acetone-13C3", "Acid catalyst" ], "Reaction": [ "Step 1: Dissolve 2,4-Dinitrophenylhydrazine in a suitable solvent such as ethanol or methanol.", "Step 2: Add Acetone-13C3 to the solution and mix well.", "Step 3: Add a few drops of acid catalyst to the mixture and stir for several hours at room temperature.", "Step 4: Filter the resulting solid and wash with a suitable solvent to remove any impurities.", "Step 5: Dry the product under vacuum to obtain Acetone 2,4-Dinitrophenylhydrazone-13C3." ] } | |
CAS 编号 |
395075-27-1 |
分子式 |
C₆¹³C₃H₁₀N₄O₄ |
分子量 |
241.18 |
同义词 |
2-Propanone-13C3 2-(2,4-Dinitrophenyl)hydrazone; 2-Propanone-13C3 (2,4-Dinitrophenyl)hydrazone; Acetone-13C3 (2,4-Dinitrophenyl)hydrazone; 1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazine-13C3; NSC 131450-13C3; NSC 6120-13C3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)



